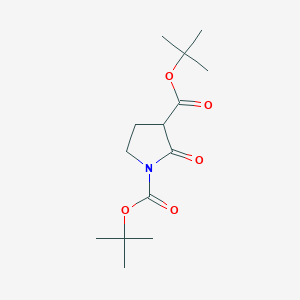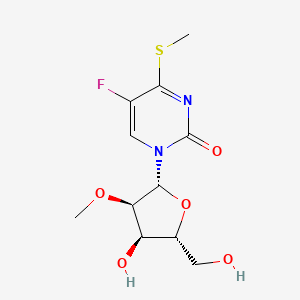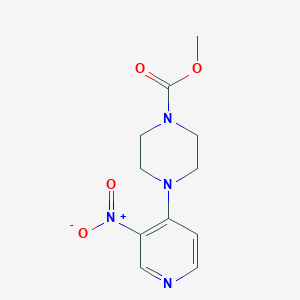![molecular formula C9H6N3NaO3 B1448290 Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate CAS No. 1376152-71-4](/img/structure/B1448290.png)
Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate
Descripción general
Descripción
Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate is a chemical compound with the molecular formula C9H6N3NaO3 and a molecular weight of 227.15 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate consists of a sodium atom, three nitrogen atoms, nine carbon atoms, six hydrogen atoms, and three oxygen atoms .Physical And Chemical Properties Analysis
Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate has a molecular weight of 227.15 . Other physical and chemical properties such as boiling point and storage conditions are not specified .Aplicaciones Científicas De Investigación
Synthesis and Biological Assessment
- Fused Heterocyclic 1,2,4-Triazoles : Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate shares structural similarities with fused heterocyclic 1,2,4-triazoles. These compounds have garnered attention for their diverse biological properties. A novel synthesis method for these compounds has been developed, offering a new route for functionalized triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).
Antimicrobial Activity
- Oxadiazole Compounds : Analogous compounds, such as 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, have been synthesized and evaluated for their antimicrobial properties. These compounds show significant activity, highlighting the potential for Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate in similar applications (Salimon et al., 2011).
Energetic Ionic Salts
- 1,2,4-Oxadiazole-Derived Salts : Research on 1,2,4-oxadiazole-derived energetic ionic salts has been conducted. These compounds, which include sodium bis(3-nitro-1,2,4-oxadiazol-5-yl)amide, show moderate thermal stability and low impact sensitivities, suggesting potential applications in materials science (Pang et al., 2018).
Heterocyclic Derivatives
- Synthesis of Heterocyclic Derivatives : Studies on the synthesis of heterocyclic derivatives, including 1,3,4-oxadiazoles, have been conducted. These studies offer insights into novel synthetic approaches and potential applications in various fields, such as pharmaceuticals (Janda, 2001).
Propiedades
IUPAC Name |
sodium;2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3.Na/c13-8(14)4-7-11-9(12-15-7)6-2-1-3-10-5-6;/h1-3,5H,4H2,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYWSOKSZSXSFA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1448208.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene](/img/structure/B1448212.png)
![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)








